3-Cyclopentyl-1-methyl-5-phenylpyrazole
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Overview
Description
3-Cyclopentyl-1-methyl-5-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group at the 3-position, a methyl group at the 1-position, and a phenyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-methyl-5-phenylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with methyl iodide under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-methyl-5-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of Lewis acids, alkyl halides with bases, and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
3-Cyclopentyl-1-methyl-5-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including inflammation and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-methyl-5-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with neurotransmitter receptors, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylpyrazole: Lacks the cyclopentyl group, resulting in different reactivity and bioactivity.
3,5-Diphenylpyrazole: Contains two phenyl groups, leading to distinct chemical properties and applications.
1-Methyl-3-phenylpyrazole: Similar structure but without the cyclopentyl group, affecting its chemical behavior.
Uniqueness
3-Cyclopentyl-1-methyl-5-phenylpyrazole is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic effects. These effects influence its reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H18N2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-cyclopentyl-1-methyl-5-phenylpyrazole |
InChI |
InChI=1S/C15H18N2/c1-17-15(13-9-3-2-4-10-13)11-14(16-17)12-7-5-6-8-12/h2-4,9-12H,5-8H2,1H3 |
InChI Key |
FGCYKXAPTZMLDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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